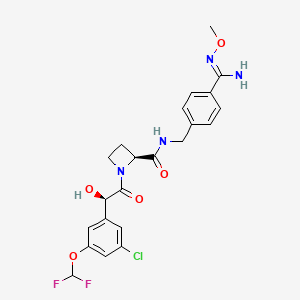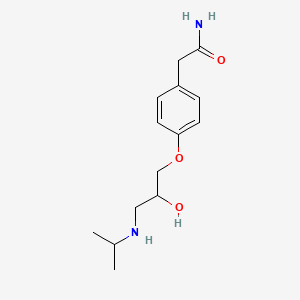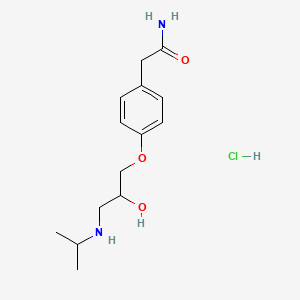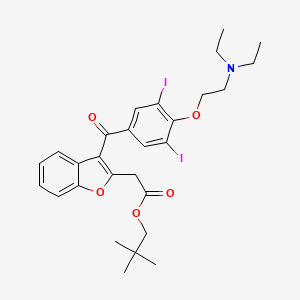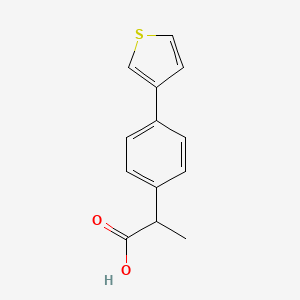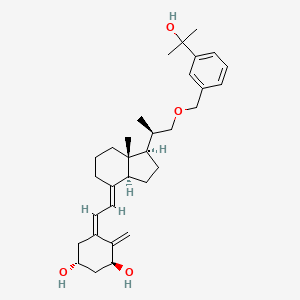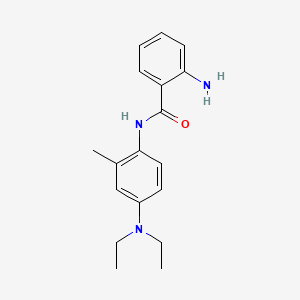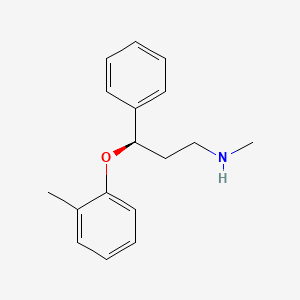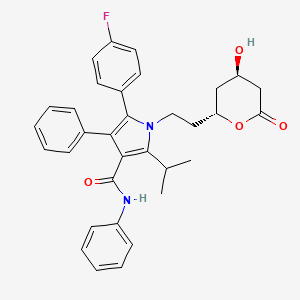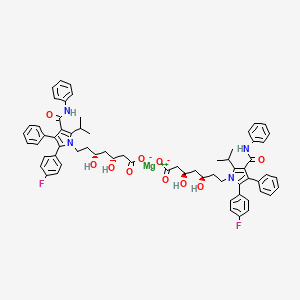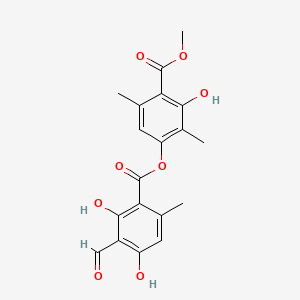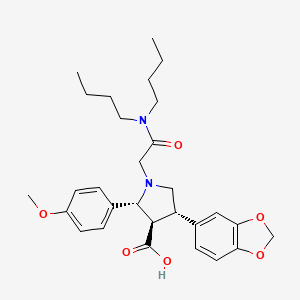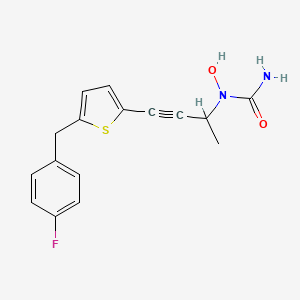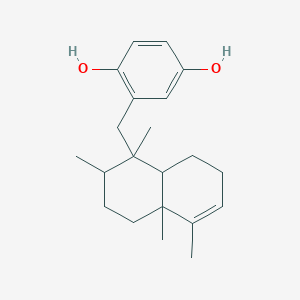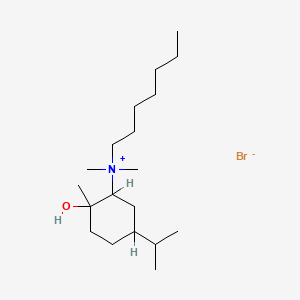
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide
Vue d'ensemble
Description
AZ-2088 is a bio-active chemical.
Applications De Recherche Scientifique
Adsorption and Aggregation in Aqueous Solutions
- Surface Chemistry : The adsorption and aggregation behaviors of similar compounds in aqueous solutions have been extensively studied. These studies focus on how molecular structures, like hydroxyl substitutions, affect hydrophobicity and adsorption at interfaces, which is crucial for applications in surface chemistry and formulation science (Pei et al., 2010).
Rheological Properties and Surfactant Behavior
- Rheology : The rheological properties of surfactant solutions, including those with structures similar to Dimethylheptyl ammonium bromide, have been investigated. These studies are significant for understanding the behavior of these compounds in various industrial and biomedical applications (Hong et al., 2014).
Antimicrobial Activity
- Biomedical Research : The antimicrobial activities of quaternary ammonium compounds have been a subject of interest. Studies have synthesized and evaluated similar compounds for their effectiveness against bacteria and fungi, which is crucial for developing new antimicrobial agents (Lukáč et al., 2010).
Interaction with Biomembranes
- Biochemical Interactions : Research has also focused on how these compounds interact with biomembranes. Understanding these interactions is vital for drug delivery systems, biosensor development, and understanding cellular processes (Duportail et al., 2004).
Propriétés
Numéro CAS |
20091-61-6 |
|---|---|
Nom du produit |
Dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium bromide |
Formule moléculaire |
C19H40BrNO |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
heptyl-(2-hydroxy-2-methyl-5-propan-2-ylcyclohexyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO.BrH/c1-7-8-9-10-11-14-20(5,6)18-15-17(16(2)3)12-13-19(18,4)21;/h16-18,21H,7-15H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
XQSMKUZVXOYBPX-YOTVLOEGSA-N |
SMILES |
CCCCCCC[N+](C)(C)C1CC(CCC1(C)O)C(C)C.[Br-] |
SMILES canonique |
CCCCCCC[N+](C)(C)C1CC(CCC1(C)O)C(C)C.[Br-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZ 2088 AZ-2088 dimethylheptyl(1-hydroxy-p-menth-2-yl)ammonium.Br Z 2008 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

